molecular formula C15H15N3O B13940941 N-(4-((3-Methylphenyl)azo)phenyl)acetamide CAS No. 63019-45-4

N-(4-((3-Methylphenyl)azo)phenyl)acetamide

Cat. No.: B13940941
CAS No.: 63019-45-4
M. Wt: 253.30 g/mol
InChI Key: XZMJCRQDLICHHK-UHFFFAOYSA-N
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Description

N-(4-((3-Methylphenyl)azo)phenyl)acetamide, also known as Disperse Yellow 3, is a monoazo dye with the molecular formula C15H15N3O2. It is widely used in the textile industry for dyeing synthetic fibers such as polyester and acetate. The compound is known for its vibrant yellow color and excellent dyeing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-Methylphenyl)azo)phenyl)acetamide typically involves the diazotization of 3-methylaniline followed by coupling with acetanilide. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt and using acidic conditions to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is then purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-Methylphenyl)azo)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-((3-Methylphenyl)azo)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-((3-Methylphenyl)azo)phenyl)acetamide involves the interaction of its azo group with various molecular targets. The compound can undergo photochemical reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, which is the basis for its potential use in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

    Disperse Yellow 7: Another azo dye with similar dyeing properties but different molecular structure.

    Disperse Orange 3: A related azo dye with an orange color.

    Disperse Red 1: A red azo dye used in similar applications.

Uniqueness

N-(4-((3-Methylphenyl)azo)phenyl)acetamide is unique due to its specific molecular structure, which imparts distinct dyeing properties and photochemical behavior. Its ability to generate ROS upon exposure to light makes it particularly interesting for applications in photodynamic therapy .

Properties

CAS No.

63019-45-4

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

N-[4-[(3-methylphenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C15H15N3O/c1-11-4-3-5-15(10-11)18-17-14-8-6-13(7-9-14)16-12(2)19/h3-10H,1-2H3,(H,16,19)

InChI Key

XZMJCRQDLICHHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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